1-[4-(Hydroxymethyl)phenyl]butan-1-ol
Description
1-[4-(Hydroxymethyl)phenyl]butan-1-ol is a secondary alcohol featuring a hydroxymethyl (-CH2OH) group at the para position of a phenyl ring, which is attached to a four-carbon butanol chain. The hydroxymethyl group enhances hydrophilicity and hydrogen-bonding capacity, which is critical for biological activity and solubility in drug design . The butanol chain may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1-[4-(hydroxymethyl)phenyl]butan-1-ol |
InChI |
InChI=1S/C11H16O2/c1-2-3-11(13)10-6-4-9(8-12)5-7-10/h4-7,11-13H,2-3,8H2,1H3 |
InChI Key |
FUIQXCKOXPDMKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Compounds with Hydroxymethylphenyl Substitutions
These compounds share the hydroxymethylphenyl motif but differ in additional functional groups and substitution patterns:
Key Observations :
Phenyl-Substituted Butanols with Varied Groups
These analogs replace the hydroxymethyl group with other substituents, altering physicochemical properties:
Key Observations :
Aliphatic Alcohols with Halogen Substituents
While structurally distinct, these highlight the role of halogens in modifying reactivity:
| Compound Name | Molecular Formula | Substituent Details | Applications/Notes | References |
|---|---|---|---|---|
| 4-Fluoro-1-butanol | C4H9FO | 4-fluoro | Solvent or intermediate in fluorinated compounds. |
Comparison :
- Polarity : Fluorine increases electronegativity but lacks hydrogen-bonding capacity compared to hydroxymethyl.
- Toxicity : Halogenated alcohols often require stringent safety protocols .
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